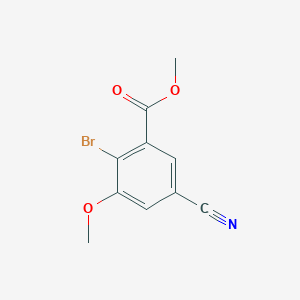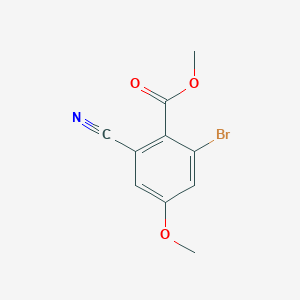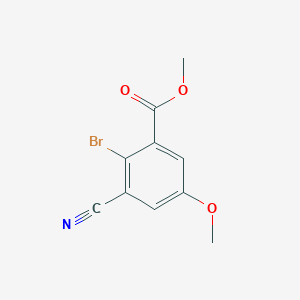
6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, also known as EPBT, is an organic compound that has been widely studied in recent years due to its potential applications in the field of synthetic chemistry. EPBT has been used as a starting material in the synthesis of various organic compounds, such as drugs, dyes, and pigments. In addition, EPBT has been used in various scientific research applications, such as in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has been used in various scientific research applications, such as in the study of biochemical and physiological effects. This compound has been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. In addition, this compound has been used to study the effects of various hormones and neurotransmitters on the body. This compound has also been used to study the effects of various environmental pollutants on the body.
Wirkmechanismus
The mechanism of action of 6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed that this compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. In addition, this compound is believed to act as an anti-inflammatory agent, reducing inflammation in the body. This compound is also believed to act as an anti-cancer agent, inhibiting the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. This compound has been found to reduce oxidative stress in cells, as well as reduce inflammation in the body. In addition, this compound has been found to inhibit the growth of cancer cells and reduce the risk of developing certain types of cancer. This compound has also been found to reduce the risk of developing cardiovascular disease, as well as reduce the risk of developing certain types of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine in lab experiments has several advantages. This compound is relatively inexpensive, readily available, and easy to synthesize. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. The use of this compound in lab experiments also has some limitations. This compound is not soluble in water, so it must be dissolved in a suitable solvent before use. In addition, this compound is not very soluble in organic solvents, so it must be used in small amounts.
Zukünftige Richtungen
There are several potential future directions for the use of 6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. This compound could be used to study the effects of various drugs on the body, as well as the effects of environmental pollutants on the body. In addition, this compound could be used to study the effects of various hormones and neurotransmitters on the body. This compound could also be used to study the effects of oxidative stress on cells, as well as the effects of various drugs on the body. This compound could also be used to develop new drugs, dyes, and pigments. Finally, this compound could be used to develop new methods of synthesizing organic compounds.
Eigenschaften
IUPAC Name |
6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S/c1-2-11-5-6-13-14(8-11)19-15(18-13)17-10-12-4-3-7-16-9-12/h3-9H,2,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNQZUAVJZIJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-4-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415630.png)











